molecular formula C7H5Br3 B1295471 3,5-Dibromobenzyl bromide CAS No. 56908-88-4

3,5-Dibromobenzyl bromide

Cat. No. B1295471
CAS RN: 56908-88-4
M. Wt: 328.83 g/mol
InChI Key: PWTFRUXTAFBWBW-UHFFFAOYSA-N
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Description

3,5-Dibromobenzyl bromide is a polybrominated compound that is structurally related to various benzyl bromide derivatives. While the specific compound 3,5-dibromobenzyl bromide is not directly discussed in the provided papers, related compounds such as 2-hydroxy-5-nitrobenzyl bromide , α-arylidene benzoheteracyclanone dibromides , and methoxy derivatives of benzyl bromide are mentioned. These compounds are often used as intermediates in organic synthesis and have potential applications in the development of pharmaceuticals and materials.

Synthesis Analysis

The synthesis of benzyl bromide derivatives can be achieved through various methods. For instance, benzyl bromide was synthesized from dibenzyl ether using hydrobromic acid with a sulfate-modified titanium dioxide catalyst and cyclohexane as a dehydrant . This method could potentially be adapted for the synthesis of 3,5-dibromobenzyl bromide by using an appropriately substituted starting material. Additionally, the synthesis of dibenzylimidazolium bromide and the transformation of dibromides into azides provide insights into the reactivity of bromide-containing compounds, which could be relevant for the synthesis of 3,5-dibromobenzyl bromide.

Molecular Structure Analysis

The molecular structure of benzyl bromide derivatives can be determined using techniques such as X-ray diffraction . For example, the structural properties of methoxy derivatives of benzyl bromide were elucidated using powder X-ray diffraction data . Similar methods could be employed to analyze the molecular structure of 3,5-dibromobenzyl bromide, providing information on its crystallography and molecular geometry.

Chemical Reactions Analysis

Benzyl bromide derivatives participate in various chemical reactions. The reactivity of α-arylidene benzoheteracyclanone dibromides toward azide ion and the formation of ethers from pentabromobenzyl bromide demonstrate the versatility of bromide compounds in nucleophilic substitution reactions. These studies suggest that 3,5-dibromobenzyl bromide could also undergo similar reactions, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl bromide derivatives can be characterized using spectroscopic methods and computational chemistry. For example, the experimental and theoretical characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole and (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide provide insights into the vibrational frequencies, molecular electrostatic potential, and other properties of brominated aromatic compounds. These findings could be relevant to understanding the properties of 3,5-dibromobenzyl bromide.

Scientific Research Applications

Structural Properties in Synthesis

3,5-Dibromobenzyl bromide and its derivatives play a significant role in synthesis, particularly as building blocks for complex molecular structures. For instance, methoxy derivatives of benzyl bromide, closely related to 3,5-dibromobenzyl bromide, have been used in dendritic material synthesis. Their structural properties significantly vary depending on the substitution pattern, impacting their utility in different synthesis processes (Pan et al., 2005).

Role in Herbicide Detoxification

In the field of agronomy and genetic engineering, 3,5-dibromobenzyl bromide derivatives, particularly bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), have been studied for their role in herbicide resistance. Transgenic plants expressing specific detoxification genes can break down bromoxynil into less harmful compounds, demonstrating a novel approach to herbicide resistance (Stalker et al., 1988).

Photoreactive Applications

Derivatives of 3,5-dibromobenzyl bromide have been utilized in the development of novel photoresponsive materials. For example, a specific synthesis involving 3,5-didodecylbenzyl bromide led to the creation of new azo compounds with unique photoisomerization properties, influencing their molecular geometry and assembly behavior under light (Xin, 2013).

Antioxidant Properties

Certain bromophenols, structurally related to 3,5-dibromobenzyl bromide, exhibit significant antioxidant activity. These compounds have shown potential in cellular assays, indicating their potential in therapeutic applications due to their ability to combat oxidative stress (Olsen et al., 2013).

Safety And Hazards

3,5-Dibromobenzyl bromide is classified as dangerous. It can cause severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing and eye protection, and storing in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

1,3-dibromo-5-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTFRUXTAFBWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205446
Record name 3,5-Dibromobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromobenzyl bromide

CAS RN

56908-88-4
Record name 3,5-Dibromobenzyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056908884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromobenzyl Bromide
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Synthesis routes and methods I

Procedure details

Step H1. A mixture of 3,5-dibromo-toluene (4.25 g, 17 mmol), NBS (3 g, 17 mmol), and AIBN (150 mg) in carbon tetrachloride (50 mL) was heated at 80° C. for 3 hours. The resulting mixture was run through a silicon gel column with dichloromethane as the eluant. The fraction was collected and solvent was removed by rotovap, crude 1,3-dibromo-5-(bromomethyl)benzene was obtained as a white residue.
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3,5-Dibromotoluene (27.0 g; 108.0 mmol), N-bromosuccinimide (19.2 g; 108.0 mmol), and benzoyl peroxide (0.32 g) were added to benzene (200 ml), and the mixture was refluxed for 2.5 hours. The mixture was brought to room temperature, and the solvent was evaporated under reduced pressure. The residue was taken up in n-hexane (200 ml), and the mixture was left to stand overnight at room temperature. Crystals that precipitated were filtered off, and the filtrate was concentrated under reduced pressure, to thereby yield 17.2 g of the target compound (yield: 48.3%).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
48.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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